2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique substitution pattern, which includes an ethyl group at position 2, a fluorine atom at position 5, a methyl group at position 3, and a nitro group at position 6 on the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole typically involves multi-step organic reactions. One common method starts with the nitration of 2-ethyl-3-methylindole to introduce the nitro group at position 6. This is followed by fluorination at position 5 using a suitable fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust and scalable fluorinating agents and nitration techniques to ensure consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 1 and 7.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 2-ethyl-5-fluoro-3-methyl-6-amino-1H-indole.
Substitution: Formation of halogenated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to cytotoxic effects. The fluorine atom can enhance the compound’s binding affinity to specific molecular targets, thereby modulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-5-fluoro-3-nitro-1H-indole
- 2-Ethyl-3-methyl-6-nitro-1H-indole
- 5-Fluoro-3-methyl-6-nitro-1H-indole
Comparison: 2-Ethyl-5-fluoro-3-methyl-6-nitro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at position 2 and the fluorine atom at position 5 can significantly influence the compound’s reactivity and interaction with biological targets compared to its analogs .
Eigenschaften
Molekularformel |
C11H11FN2O2 |
---|---|
Molekulargewicht |
222.22 g/mol |
IUPAC-Name |
2-ethyl-5-fluoro-3-methyl-6-nitro-1H-indole |
InChI |
InChI=1S/C11H11FN2O2/c1-3-9-6(2)7-4-8(12)11(14(15)16)5-10(7)13-9/h4-5,13H,3H2,1-2H3 |
InChI-Schlüssel |
MNBIRSUMURTDSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC(=C(C=C2N1)[N+](=O)[O-])F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.